molecular formula C12H15ClN2O B2638185 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride CAS No. 1266690-70-3

3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride

Cat. No.: B2638185
CAS No.: 1266690-70-3
M. Wt: 238.72
InChI Key: DBBDGSQQIRPSBY-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is a chemical compound with a unique structure that combines a quinoline core with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-bromoethylamine under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl side chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: 3-(2-aminoethyl)-1H-indol-5-ol, a neurotransmitter with a similar aminoethyl side chain.

    Tryptamine: 3-(2-aminoethyl)indole, another compound with a similar structure but different core.

Uniqueness

3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is unique due to its combination of a quinoline core and an aminoethyl side chain, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-aminoethyl)-7-methyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDGSQQIRPSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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